7-Hydroxy-2,2-dimethylchroman-4-one oxime

Physicochemical profiling Drug-likeness Oxime SAR

7-Hydroxy-2,2-dimethylchroman-4-one oxime (CAS 62114-02-7; molecular formula C₁₁H₁₃NO₃; molecular weight 207.23 g/mol) is the oxime derivative of the chroman-4-one scaffold, characterized by a 7-hydroxy substitution and geminal dimethyl groups at the 2-position. The parent ketone, 7-hydroxy-2,2-dimethylchroman-4-one (CAS 17771-33-4; C₁₁H₁₂O₃; MW 192.21 g/mol), serves as the direct synthetic precursor and principal structural comparator.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
Cat. No. B11895867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy-2,2-dimethylchroman-4-one oxime
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCC1(CC(=NO)C2=C(O1)C=C(C=C2)O)C
InChIInChI=1S/C11H13NO3/c1-11(2)6-9(12-14)8-4-3-7(13)5-10(8)15-11/h3-5,13-14H,6H2,1-2H3/b12-9-
InChIKeyBKLJLWIEDQFCHE-XFXZXTDPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Hydroxy-2,2-dimethylchroman-4-one Oxime: Structural Identity, Physicochemical Baseline, and Procurement-Grade Characterization


7-Hydroxy-2,2-dimethylchroman-4-one oxime (CAS 62114-02-7; molecular formula C₁₁H₁₃NO₃; molecular weight 207.23 g/mol) is the oxime derivative of the chroman-4-one scaffold, characterized by a 7-hydroxy substitution and geminal dimethyl groups at the 2-position . The parent ketone, 7-hydroxy-2,2-dimethylchroman-4-one (CAS 17771-33-4; C₁₁H₁₂O₃; MW 192.21 g/mol), serves as the direct synthetic precursor and principal structural comparator [1]. Conversion of the C-4 carbonyl to an oxime (‒C=N‒OH) introduces one additional hydrogen-bond donor, one additional hydrogen-bond acceptor, and an estimated topological polar surface area increase of approximately 12–16 Ų relative to the parent ketone TPSA of 46.53 Ų, with a commensurate reduction in calculated logP from 2.14 to an estimated 1.5–1.8 [2]. This compound is commercially available at ≥98% purity (NLT 98%) from ISO-certified suppliers, suitable for pharmaceutical R&D and quality-control applications .

Why 7-Hydroxy-2,2-dimethylchroman-4-one Oxime Cannot Be Replaced by the Parent Ketone, Unsubstituted Chroman-4-one Oxime, or Positional Isomers


Substitution of 7-hydroxy-2,2-dimethylchroman-4-one oxime with structurally proximal analogs introduces three categories of functional divergence that materially alter biological recognition, synthetic utility, and physicochemical behavior. First, the oxime versus ketone functional group swap at C-4 (‒C=N‒OH vs ‒C=O) changes hydrogen-bonding capacity (2 HBD / 4 HBA vs 1 HBD / 3 HBA), geometry (trigonal planar with E/Z isomerism vs planar carbonyl), and metabolic stability, directly affecting target engagement in any binding pocket that exploits the C-4 moiety . Second, the 7-hydroxy substituent contributes a Hammett σₚ value of approximately ‒0.37, exerting a resonance electron-donating effect that measurably shifts ¹H and ¹³C NMR chemical shifts at positions para to the substituent, with the magnitude of the shift depending on substituent identity and position (5-, 6-, or 7-) as demonstrated experimentally across a library of 2,2-dimethylchroman-4-one derivatives [1]. Third, the 2,2-dimethyl substitution pattern precludes enolization at C-3, constraining the conformational landscape relative to 2-unsubstituted or 2-monosubstituted analogs. These combined structural features mean that neither the parent ketone, nor the unsubstituted chroman-4-one oxime (CAS 24541-01-3, MW 163.17), nor the 5-hydroxy positional isomer can serve as functional replacements without altering key molecular recognition parameters [1].

Quantitative Differential Evidence for 7-Hydroxy-2,2-dimethylchroman-4-one Oxime Against Closest Analogs


Physicochemical Differentiation: Oxime vs. Ketone at C-4 Alters Hydrogen-Bonding Capacity, Polarity, and Predicted Membrane Permeability

The conversion of the C-4 carbonyl to an oxime produces a quantifiable shift in key physicochemical parameters that govern molecular recognition and ADME behavior. The parent ketone (7-hydroxy-2,2-dimethylchroman-4-one) records a molecular weight of 192.21 g/mol, logP of 2.14 (RDKit), TPSA of 46.53 Ų, 1 hydrogen-bond donor (HBD), and 3 hydrogen-bond acceptors (HBA) [1]. The oxime derivative registers a molecular weight of 207.23 g/mol, representing a 7.8% mass increase, and gains one additional HBD and one additional HBA (2 HBD / 4 HBA total) . Based on the established contribution of an oxime group to TPSA (approximately +12–16 Ų), the oxime's TPSA is estimated at approximately 58–62 Ų, with a predicted logP reduction to approximately 1.5–1.8. This TPSA increase of 25–33% crosses the empirical threshold of 60 Ų often associated with reduced passive blood-brain barrier permeability, while the additional HBD may enhance aqueous solubility at the expense of membrane flux compared to the parent ketone [2]. These differences are structural in origin and are confirmed by the distinct ¹H and ¹³C NMR chemical shift patterns reported for 7-substituted 2,2-dimethylchroman-4-ones, where the 7-hydroxy group exerts a Hammett resonance effect (σₚ ≈ –0.37) on the aromatic ring [3].

Physicochemical profiling Drug-likeness Oxime SAR

DC-SIGN Inhibition: Parent Ketone IC₅₀ Establishes a Quantitative Baseline for Evaluating Oxime-Derivative Selectivity Shifts

The parent ketone 7-hydroxy-2,2-dimethyl-4-chromanone (compound 41) has been identified as an inhibitor of dendritic cell-specific intercellular adhesion molecule-3-grabbing non-integrin (DC-SIGN), a C-type lectin receptor expressed on macrophages and dendritic cells, with a reported IC₅₀ of 4.66 mM . DC-SIGN is implicated in pathogen recognition (HIV-1, Mycobacterium tuberculosis, SARS-CoV) and immune evasion, making it a target of interest for antiviral and immunomodulatory drug discovery [1]. While no published IC₅₀ value currently exists for the oxime derivative against DC-SIGN, the parent ketone value provides a direct quantitative benchmark. The oxime modification at C-4 replaces the ketone oxygen that may participate in key hydrogen-bonding interactions within the DC-SIGN carbohydrate-recognition domain; the resulting change in H-bond acceptor geometry and electronic character at this position is expected to alter DC-SIGN binding affinity, providing a rationale for comparative screening studies.

C-type lectin receptor DC-SIGN inhibition Immunomodulation

Anti-MRSA Activity: Chroman-4-one Oxime Core Demonstrates Antibacterial Activity Against Methicillin-Resistant Staphylococcus aureus

The unsubstituted chroman-4-one oxime (CAS 24541-01-3; MW 163.17 g/mol) has demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with a proposed mechanism involving binding to the bacterial ribosome and inhibition of aminoacyl-tRNA binding, leading to suppression of protein synthesis . This anti-MRSA activity is directly attributable to the chroman-4-one oxime core scaffold, which is preserved in 7-hydroxy-2,2-dimethylchroman-4-one oxime. The 7-hydroxy-2,2-dimethyl derivative adds a phenolic hydroxyl group (potential for additional hydrogen-bonding with ribosomal RNA or protein targets) and gem-dimethyl substitution at C-2 (potential for altered lipophilicity and steric interactions). While quantitative MIC data for the 7-hydroxy-2,2-dimethyl derivative specifically are not yet published, the unsubstituted core's confirmed anti-MRSA activity provides a class-level efficacy anchor. The 7-hydroxy substitution pattern is known to enhance antioxidant capacity in chroman-4-ones, which may synergize with direct ribosomal targeting in an antibacterial context [1].

Antibacterial MRSA Oxime pharmacophore

Aromatase Inhibition: Triazolyl Chromanone Oxime Ethers Achieve Sub-Micromolar IC₅₀ Values, Establishing the Chromanone Oxime Scaffold as a Viable Aromatase Inhibitor Template

A focused library of 40 triazolyl chromanone oxime ether derivatives was evaluated for aromatase (CYP19A1) inhibitory activity, a key target in estrogen receptor-positive breast cancer [1]. The seven most active compounds were subjected to IC₅₀ determination; derivatives 6b and 20b demonstrated IC₅₀ values of 0.37 μM and 0.69 μM, respectively, with molecular docking confirming strong interactions within the aromatase active site [1]. While these specific derivatives incorporate triazole and oxime ether functionalities beyond the simple oxime present in 7-hydroxy-2,2-dimethylchroman-4-one oxime, they establish the chromanone oxime core as a validated template for aromatase inhibitor development. For comparison, the clinically approved aromatase inhibitor letrozole exhibits an IC₅₀ of approximately 0.002–0.02 μM (2–20 nM), indicating that the chromanone oxime ether class achieves activity within approximately 1–2 log units of clinical benchmarks and represents a structurally distinct chemotype for further optimization [2]. 7-Hydroxy-2,2-dimethylchroman-4-one oxime can serve as a starting scaffold for oxime ether derivatization toward this target class.

Aromatase inhibition Breast cancer Chromanone oxime ether

Synthetic Versatility: Chroman-4-one Oximes Enable One-Pot Cascade Oximation/C-H Activation/Alkyne Annulation for Modular Polyheterocycle Construction

Chroman-4-one oximes serve as privileged substrates for rhodium-catalyzed one-pot cascade reactions involving oximation, C-H activation, and intermolecular/intramolecular alkyne annulation to construct tricyclic fused pyridines with natural product-like skeletons, including the cassiarin alkaloid framework possessing antimalarial activity [1]. This synthetic pathway exploits the oxime directing group for C-H activation, a reactivity mode unavailable to the parent ketone. The ketone requires separate oxime formation prior to C-H activation, whereas pre-formed oximes enter the cascade directly. For 7-hydroxy-2,2-dimethylchroman-4-one oxime specifically, the 7-hydroxy group offers an additional handle for orthogonal derivatization (etherification, esterification, or glycosylation) prior to or following the cascade annulation, enabling divergent library synthesis not achievable with the unsubstituted chroman-4-one oxime (which lacks this secondary functional group) [2]. Compared to the parent ketone, which requires a discrete oximation step before entering C-H activation chemistry, procurement of the pre-formed oxime eliminates one synthetic operation and avoids potential ketone–oxime equilibrium complications during reaction optimization [1].

C-H activation Alkyne annulation Polyheterocycle synthesis

NMR Spectroscopic Fingerprinting: 7-Substitution Pattern on 2,2-Dimethylchroman-4-one Produces Quantifiable ¹H and ¹³C Chemical Shift Perturbations Enabling Positional Isomer Verification

Systematic ¹H and ¹³C NMR characterization of a library of 5-, 6-, and 7-substituted 2,2-dimethylchroman-4-one derivatives has established that the 7-substitution position produces distinct, Hammett-correlated chemical shift patterns that differ from those of the 5- and 6-substituted isomers [1]. For carbons para to the 7-substituent, a good linear free-energy correlation with Hammett σₚ constants was observed, while meta carbons showed deviations from additivity [1]. The 7-hydroxy group (σₚ ≈ –0.37) exerts a shielding effect on carbons para to the substituent in the aromatic ring, with ¹³C chemical shifts predicted by DFT calculations matching experimental values within acceptable error for the aromatic moiety [1]. These spectroscopic signatures provide a QC-grade method for distinguishing the 7-hydroxy isomer from the 5-hydroxy-2,2-dimethylchroman-4-one oxime (CAS not publicly assigned; positional isomer) and the 6-hydroxy variant, each of which would exhibit different Hammett correlation patterns. The oxime proton (N‒OH) additionally provides a characteristic ¹H resonance (typically δ 9–12 ppm, exchangeable) that is absent in the parent ketone, offering a direct spectroscopic marker for oxime formation confirmation [2].

NMR spectroscopy Hammett correlation Positional isomer identification

Evidence-Anchored Application Scenarios for 7-Hydroxy-2,2-dimethylchroman-4-one Oxime in Research and Industrial Procurement


C-Type Lectin Receptor Screening: Comparative DC-SIGN Binding Studies Against the Parent Ketone Baseline

Research groups investigating DC-SIGN-mediated pathogen recognition or immune modulation can procure 7-hydroxy-2,2-dimethylchroman-4-one oxime alongside the parent ketone (DC-SIGN IC₅₀ = 4.66 mM) for head-to-head comparative screening to quantify the contribution of the C-4 oxime functional group to receptor binding affinity and selectivity . The altered hydrogen-bonding profile (2 HBD / 4 HBA vs. 1 HBD / 3 HBA) and geometry at C-4 may shift DC-SIGN engagement and reveal structure-activity relationships not accessible with the ketone alone.

Antibacterial SAR Expansion: MRSA Activity Profiling with 7-Hydroxy and Gem-Dimethyl Substituent Contributions

The confirmed anti-MRSA activity of the unsubstituted chroman-4-one oxime core (ribosomal aminoacyl-tRNA binding inhibition) provides a class-level rationale for evaluating 7-hydroxy-2,2-dimethylchroman-4-one oxime against MRSA and other Gram-positive pathogens . The 7-hydroxy phenolic group may augment activity through additional ribosomal hydrogen-bonding or antioxidant synergy, while the 2,2-dimethyl substitution reduces metabolic liability at C-2, offering a differentiated antibacterial SAR probe versus the unsubstituted oxime.

Aromatase Inhibitor Lead Generation: Oxime Ether Derivatization from a Pre-functionalized 7-Hydroxy Chromanone Oxime Scaffold

With triazolyl chromanone oxime ethers achieving IC₅₀ values of 0.37–0.69 μM against aromatase (CYP19A1), the procurement of 7-hydroxy-2,2-dimethylchroman-4-one oxime provides a versatile starting scaffold for systematic oxime ether library synthesis [1]. The 7-hydroxy group serves as an additional derivatization point for introducing substituents that may further enhance CYP19A1 binding affinity, while the pre-formed oxime eliminates the need for a separate oximation step during library production, improving synthetic throughput.

Polyheterocyclic Library Synthesis via C-H Activation: Direct Cascade Entry with Orthogonal Derivatization Handle

For medicinal chemistry groups employing rhodium-catalyzed C-H activation/alkyne annulation cascades to construct tricyclic fused pyridine libraries (e.g., cassiarin alkaloid analogs with antimalarial potential), 7-hydroxy-2,2-dimethylchroman-4-one oxime provides direct cascade entry without requiring an in situ oximation step [2]. The 7-hydroxy substituent enables orthogonal functionalization (etherification, esterification) before or after the cascade, a diversification option absent in the unsubstituted chroman-4-one oxime, enabling the generation of more structurally diverse polyheterocyclic screening collections.

Quote Request

Request a Quote for 7-Hydroxy-2,2-dimethylchroman-4-one oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.